Morpholine, 3-(4-oxazolyl)-
Description
Significance of Heterocyclic Motifs in Contemporary Chemical Research
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. openaccessjournals.comwisdomlib.org Their structural diversity and ability to engage in a wide range of non-covalent interactions make them ideal frameworks for designing drugs. tandfonline.com In fact, a vast majority of newly approved drugs, estimated to be over 90%, feature at least one heterocyclic motif, highlighting their critical role in modern pharmaceuticals. ijraset.com
These ring systems are not only prevalent in synthetic drugs but are also found in numerous natural products, including essential biomolecules like vitamins and alkaloids. ijraset.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, and metabolic stability. openaccessjournals.com This versatility allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, leading to improved efficacy and safety. Heterocycles are key components in drugs targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. ijraset.comnih.gov
Overview of Morpholine (B109124) and Oxazole (B20620) Ring Systems as Bioactive Core Structures
The rationale for studying Morpholine, 3-(4-oxazolyl)- is built upon the well-documented bioactivity of its constituent parts: the morpholine ring and the oxazole ring.
The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. nih.govwikipedia.org It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and experimental therapeutic agents. nih.govnih.govjchemrev.com The inclusion of a morpholine moiety in a molecule can confer several advantageous properties. researchgate.net It often improves aqueous solubility and metabolic stability, which are crucial for favorable pharmacokinetic profiles. nih.govnih.gov The morpholine ring is a versatile synthetic building block that can be readily incorporated into larger molecules. nih.govresearchgate.net Its presence has been linked to a wide range of biological activities, and it is an integral component of the pharmacophore for various enzyme inhibitors and receptor ligands. nih.govresearchgate.net
The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. tandfonline.comwikipedia.org This nucleus is also a key structural component in a diverse array of natural products and synthetic compounds with significant biological properties. tandfonline.comnih.gov Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects. nih.govmdpi.com The oxazole ring can participate in various non-covalent interactions with biological macromolecules, making it a valuable motif for designing targeted therapies. tandfonline.com Its stability and the potential for substitution at multiple positions allow for the systematic exploration of structure-activity relationships (SAR). tandfonline.com
Rationale for Dedicated Academic Research on Morpholine-Oxazole Hybrid Compounds
The concept of molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a well-established strategy in drug design. This approach aims to create novel compounds with potentially enhanced affinity, improved selectivity, or a dual mode of action. The deliberate fusion of the morpholine and oxazole scaffolds into a single entity like Morpholine, 3-(4-oxazolyl)- is driven by a strong scientific rationale.
Dedicated academic research on morpholine-oxazole hybrids is therefore warranted to explore the potential synergistic effects arising from this combination. Such studies would involve the synthesis of libraries of related compounds to systematically investigate how different substitution patterns on both rings affect biological activity. This exploration could lead to the discovery of novel lead compounds for various therapeutic areas, capitalizing on the proven biological relevance of both the morpholine and oxazole scaffolds.
Data Tables
| Synthetic Utility | A versatile and readily accessible synthetic building block in organic synthesis. | nih.gove3s-conferences.org |
Table 2: General Properties and Applications of the Oxazole Scaffold
| Property | Description | Reference |
|---|---|---|
| Structure | Five-membered aromatic heterocycle with one oxygen and one nitrogen atom. | wikipedia.org |
| Physicochemical Profile | A weak base, less aromatic than thiazole (B1198619). | wikipedia.org |
| Pharmacodynamic Role | Acts as a key pharmacophore, engaging in interactions with enzymes and receptors. | tandfonline.com |
| Biological Significance | Core structure in many natural products and synthetic molecules with diverse bioactivities. | nih.govmdpi.com |
| Therapeutic Applications | Derivatives exhibit antibacterial, antifungal, antiviral, cytotoxic, and anti-inflammatory properties. | nih.govmdpi.com |
| Synthetic Utility | Can be synthesized through various established methods, allowing for diverse substitutions. | tandfonline.comwikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(1,3-oxazol-4-yl)morpholine |
InChI |
InChI=1S/C7H10N2O2/c1-2-10-3-6(8-1)7-4-11-5-9-7/h4-6,8H,1-3H2 |
InChI Key |
JYUDRSXZLDGJJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=COC=N2 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Morpholine, 3 4 Oxazolyl and Its Derivatives
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the molecular structure of "Morpholine, 3-(4-oxazolyl)-" and its derivatives.
In ¹H NMR spectra of morpholine-containing compounds, the protons of the morpholine (B109124) ring typically exhibit characteristic signals. For instance, the protons on the carbons adjacent to the nitrogen atom (N-CH₂) and the oxygen atom (O-CH₂) often appear as triplets or multiplets. In some morpholine derivatives, the protons at positions 3 and 5 of the morpholine ring are observed around 2.20 ppm as a multiplet, while the protons at positions 2 and 6 appear as a multiplet at approximately 3.40 ppm. mdpi.com Specifically for some morpholine-based thiazole (B1198619) analogues, the morpholine –CH₂ protons are seen as a triplet between δ 3.13–3.73 ppm. nih.gov
The protons of the oxazole (B20620) ring also show distinct chemical shifts. The chemical environment surrounding the oxazole ring, including the nature of substituents, influences the precise location of these signals. Aromatic protons in related structures generally appear in the downfield region of the spectrum, typically between δ 6.0–8.5 ppm, with their patterns varying based on the substitution on the aromatic rings. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In morpholine derivatives, the carbon atoms of the morpholine ring typically show two distinct signals. For example, in certain benzimidazole-morpholine derivatives, the morpholine carbons resonate at approximately 53.78–53.83 ppm and 66.31–66.50 ppm. mdpi.com In other morpholine-thiazole compounds, signals for morpholine carbons have been observed at δ 53.2, 63.0, and 66.5 ppm. nih.gov The carbon atoms within the oxazole ring also have characteristic chemical shifts, which can be influenced by the electronic effects of adjacent substituents. For instance, carbon atoms bonded to the highly electronegative nitrogen atom in a thiazole ring (structurally related to oxazole) are significantly deshielded and can appear downfield at 145–150 ppm. nih.gov
Table 1: Representative NMR Data for Morpholine-Containing Heterocycles
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | Morpholine -CH₂ (positions 3, 5) | ~2.20 | Multiplet | mdpi.com |
| ¹H | Morpholine -CH₂ (positions 2, 6) | ~3.40 | Multiplet | mdpi.com |
| ¹H | Morpholine -CH₂ | 3.13 - 3.73 | Triplet | nih.gov |
| ¹H | Aromatic protons | 6.0 - 8.5 | Variable | nih.gov |
| ¹³C | Morpholine carbons | 53.78 - 53.83 | - | mdpi.com |
| ¹³C | Morpholine carbons | 66.31 - 66.50 | - | mdpi.com |
| ¹³C | Morpholine carbons | 53.2, 63.0, 66.5 | - | nih.gov |
| ¹³C | Thiazole C-N | 145 - 150 | - | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in "Morpholine, 3-(4-oxazolyl)-" and its derivatives by detecting their vibrational frequencies.
The IR spectrum of a morpholine-containing compound will typically display characteristic absorption bands. The C-H stretching vibrations of the aliphatic methylene (B1212753) groups in the morpholine ring are generally observed in the region of 2850–3000 cm⁻¹. For some benzimidazole-morpholine derivatives, these aliphatic C-H stretching bands are found between 2986–2945 cm⁻¹. mdpi.com The C-O-C stretching of the ether linkage within the morpholine ring gives rise to a strong absorption band, typically in the 1115-1085 cm⁻¹ region.
The oxazole ring also presents a unique set of vibrational bands. The C=N stretching vibration within the oxazole ring is expected to appear in the 1680–1610 cm⁻¹ range. In related benzimidazole-morpholine derivatives, C=N stretching bands were recorded at 1618–1599 cm⁻¹. mdpi.com The C-O stretching of the oxazole ring can be observed around 1068 cm⁻¹. rjpbcs.com Furthermore, the N-O stretching of an isoxazole (B147169) ring, a structural isomer of oxazole, shows a peak at 1153 cm⁻¹. rjpbcs.com The aromatic C-H stretching from the oxazole ring and any attached phenyl groups would be observed above 3000 cm⁻¹, with specific bands for 1,4-disubstituted benzene (B151609) rings appearing at 868–818 cm⁻¹ for out-of-plane bending. mdpi.com
Table 2: Key IR Absorption Frequencies for Morpholine-Oxazole Systems
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Aliphatic C-H | Stretching | 2986 - 2945 | mdpi.com |
| C=N | Stretching | 1618 - 1599 | mdpi.com |
| C-O (Oxazole) | Stretching | ~1068 | rjpbcs.com |
| N-O (Isoxazole) | Stretching | ~1153 | rjpbcs.com |
| 1,4-Disubstituted Benzene | C-H Out-of-plane Bending | 868 - 818 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of "Morpholine, 3-(4-oxazolyl)-" and its analogs. This information helps to confirm the molecular formula and provides evidence for the proposed structure.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule, which allows for the determination of its elemental composition with high accuracy. mdpi.com The fragmentation patterns observed in the mass spectrum offer valuable clues about the connectivity of the atoms. The molecule will typically fragment at its weakest bonds or form stable charged fragments.
Advanced Structural Determination Methods
While spectroscopic techniques provide significant structural information, advanced methods like X-ray crystallography offer a definitive three-dimensional picture of the molecule.
X-ray Crystallography for Three-Dimensional Molecular Conformation
In the solid state, the morpholine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org X-ray crystallographic studies on related morpholine-containing compounds have confirmed this preference. The oxazole ring is planar, and the dihedral angle between the morpholine and oxazole rings is a key conformational parameter that can be precisely determined.
Table 3: Illustrative Crystallographic Parameters for a Related Heterocyclic System
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/c | researchgate.net |
| a (Å) | 5.7628 (7) | researchgate.net |
| b (Å) | 35.059 (3) | researchgate.net |
| c (Å) | 8.9921 (11) | researchgate.net |
| Dihedral Angle between Rings (°) | 96.12 (7) | researchgate.net |
Conformational Preferences and Stereochemical Considerations in Morpholine-Oxazole Systems
The conformational flexibility of the morpholine ring and the potential for restricted rotation around the bond connecting it to the oxazole ring are important stereochemical considerations for "Morpholine, 3-(4-oxazolyl)-".
The morpholine ring can undergo ring inversion, interconverting between two chair conformations. The energy barrier for this process is influenced by the substituents on the ring. The presence of the oxazole substituent at the 3-position will likely influence the equilibrium between the two chair forms, with one conformation potentially being more stable than the other due to steric and electronic interactions.
The relative orientation of the morpholine and oxazole rings is another key conformational feature. The rotation around the C-N bond connecting the two rings can be hindered, leading to the existence of different rotational isomers (rotamers). The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions between the two heterocyclic systems. Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, can provide a detailed understanding of the conformational landscape of these molecules. The morpholine ring is known to be a polar and hydrogen-bonding capable moiety, which is critical for its interactions in biological systems.
Structure Activity Relationship Sar Studies of Morpholine, 3 4 Oxazolyl Derivatives
Impact of Substituent Variations on Biological Activity
The biological activity of morpholine (B109124), 3-(4-oxazolyl)- derivatives is highly sensitive to substitutions on both the morpholine and oxazole (B20620) rings, as well as the nature of the chemical linker that may connect them.
Influence of Modifications on the Morpholine Moiety
The morpholine ring is a key component that often influences the pharmacokinetic properties and potency of a drug molecule. nih.gov Its ability to form hydrogen bonds via its oxygen atom is a significant feature in molecular interactions with target proteins like kinases. researchgate.netresearchgate.net
SAR studies have revealed several key insights:
N-Substitution: The nitrogen atom of the morpholine ring is a common point for modification. In many kinase inhibitors, this nitrogen is part of a larger structure, and its substitution pattern is crucial for activity. For instance, in a series of phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine moiety is attached to a pyrimidine (B1678525) ring, and this entire assembly is critical for binding to the enzyme's active site. nih.gov
Ring Conformation and Substitution: The introduction of alkyl substitutions at the 3rd position of the morpholine ring has been shown to increase anticancer activity in certain derivatives. sci-hub.se Furthermore, bridged morpholine moieties can penetrate deep into the binding pocket of targets like mTOR, enhancing both potency and selectivity. e3s-conferences.org The stereochemistry of these substitutions is also vital, with specific enantiomers often showing significantly higher activity.
Effects of Substitutions on the Oxazole Ring System
The oxazole ring serves as a crucial interaction hub and its substitution pattern dramatically modulates the biological effects of the parent compound. The ease of displacement of halogens on the oxazole ring is generally C-2 >> C-4 > C-5, making the C-2 position a primary site for synthetic modification. thepharmajournal.com
Key findings from SAR studies on the oxazole ring include:
Substitution at C-2 and C-5: The introduction of various groups at the C-2 and C-5 positions of the oxazole ring can significantly impact biological activity. For example, in the development of antibacterial agents, the nature of the substituent at these positions can determine the spectrum of activity against different bacterial strains. derpharmachemica.com
Aromatic and Heterocyclic Substituents: Attaching aromatic or other heterocyclic rings to the oxazole can lead to enhanced potency. These appended rings can form additional interactions, such as pi-stacking or hydrophobic interactions, with the target protein.
Role in Target Engagement: The oxazole ring itself can be a key part of the pharmacophore. Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, anchoring the molecule in the active site of an enzyme. The specific substitution pattern influences the electronic properties of the ring, which in turn affects these interactions. thepharmajournal.com
The table below summarizes the impact of substitutions on the oxazole ring in a series of antibacterial compounds. derpharmachemica.com
| Compound | Substitution on Oxazole Ring | Antibacterial Activity (Zone of Inhibition in mm) |
| Derivative A | Unsubstituted | 18 |
| Derivative B | 2-Methyl | 20 |
| Derivative C | 2-Phenyl | 24 |
| Derivative D | 5-Bromo | 22 |
This table is illustrative and based on general findings in the literature.
Role of Inter-Ring Linker Chemistry in Activity Modulation
While the parent compound "Morpholine, 3-(4-oxazolyl)-" implies a direct linkage, many derivatives incorporate a linker between the morpholine and oxazole moieties to optimize spatial orientation and explore different regions of the target's binding site.
Linker Type and Length: The nature and length of the linker are critical. Simple alkyl chains, amides, ureas, and other functional groups have been employed. e3s-conferences.org For example, in some anticancer agents, a phenyl lipophilic group is used as a linker to connect the morpholine to another heterocyclic moiety, which has been shown to be effective. researchgate.net
Rigidity and Flexibility: The rigidity of the linker can influence the conformational freedom of the molecule. A rigid linker may lock the molecule in an active conformation, leading to higher potency, while a flexible linker might allow for adaptation to different binding pockets.
Pharmacophore Elucidation for Morpholine-Oxazole Scaffolds
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the morpholine-oxazole scaffold, particularly in the context of PI3K/mTOR inhibitors, several key features have been identified. nih.gov
Hydrogen Bond Acceptors: The oxygen atom of the morpholine ring and the nitrogen atom of the oxazole ring are frequently identified as crucial hydrogen bond acceptors. researchgate.netsci-hub.se These interactions often anchor the inhibitor to key amino acid residues in the hinge region of kinase domains.
Hydrogen Bond Donors: Depending on the substitutions, hydrogen bond donors can be introduced. For instance, an amine or urea (B33335) linker between the two rings can provide a hydrogen bond donor feature. nih.gove3s-conferences.org
Hydrophobic/Aromatic Regions: Aromatic rings attached to either the morpholine or oxazole moiety often serve as key hydrophobic or aromatic features that interact with non-polar pockets in the target protein. nih.gov
Positive/Negative Ionizable Features: The introduction of basic or acidic groups can lead to ionic interactions with charged residues in the binding site, which can significantly enhance binding affinity.
A typical pharmacophore model for a morpholine-oxazole based kinase inhibitor might include a hydrogen bond acceptor from the morpholine oxygen, another from the oxazole nitrogen, and a hydrophobic feature from a substituted phenyl ring. nih.gov
Optimization Strategies for Enhanced Biological Potency and Selectivity
The development of potent and selective inhibitors based on the morpholine, 3-(4-oxazolyl)- scaffold involves a multi-pronged optimization strategy.
Structure-Guided Design: X-ray crystallography and in silico modeling play a pivotal role in understanding the binding mode of initial hits. nih.govnih.gov This structural information allows for the rational design of new derivatives with improved complementarity to the target's active site. For example, if a pocket in the active site is unfilled, a substituent can be added to the scaffold to occupy that space and increase binding affinity. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved potency, selectivity, or metabolic stability. For instance, replacing a metabolically liable methyl group with a trifluoromethyl group can enhance metabolic stability and sometimes potency.
Selectivity Enhancement: Achieving selectivity, especially among closely related targets like kinase isoforms, is a major challenge. Optimization strategies often focus on exploiting subtle differences in the active sites of these proteins. For example, introducing a bulky substituent that is tolerated by the target of interest but clashes with the active site of an off-target can confer selectivity. researchgate.net
Iterative Synthesis and Testing: The optimization process is typically iterative. A set of new compounds is designed based on existing SAR data and computational models, then synthesized and tested. nih.gov The results of these tests then feed back into the design of the next generation of compounds, leading to a gradual improvement in the desired properties.
The following table shows an example of an optimization campaign for a series of PI3Kα inhibitors, demonstrating how systematic changes can improve potency and selectivity. researchgate.net
| Compound | R1 Group | PI3Kα IC50 (nM) | Selectivity vs. PI3Kβ (fold) |
| J27 | Methyl | 25 | 20 |
| J32 | Ethyl | 22 | 160 |
| J55 | Isopropyl | 150 | N/A |
| J171 | Optimized Moiety | 19 | 670 |
Data adapted from a study on PI3Kα inhibitors. researchgate.net
Through these systematic SAR studies and optimization strategies, the morpholine, 3-(4-oxazolyl)- scaffold continues to be a valuable starting point for the development of novel and effective therapeutic agents.
Molecular Mechanisms of Action and Target Engagement of Morpholine, 3 4 Oxazolyl
Enzyme Inhibition and Modulation Mechanisms
The morpholine-oxazole scaffold is a versatile platform for designing enzyme inhibitors, demonstrating a wide range of activities from kinase modulation to the inhibition of enzymes central to neurodegeneration and inflammation.
The phosphoinositide 3-kinase (PI3K) signaling pathway, which includes the mammalian target of rapamycin (B549165) (mTOR), is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. researchgate.net The morpholine (B109124) moiety is a privileged structure in the development of inhibitors for this pathway, particularly for mTOR and PI3K.
The morpholine ring is a key component in numerous PI3K inhibitors, where it often forms a crucial hydrogen bond with the backbone nitrogen of a valine residue in the ATP-binding pocket's hinge region. researchgate.netnih.gov Dual PI3K/mTOR inhibitors, such as those with a morpholino-triazine scaffold, utilize this interaction. nih.gov The significance of the morpholine ring is highlighted in the PI3K inhibitor ZSTK474, where replacing a morpholine group with a piperazine (B1678402) ring leads to a substantial decrease in inhibitory activity. nih.govnih.gov
Furthermore, modifications to the morpholine ring itself can dramatically enhance selectivity for mTOR over PI3K isoforms. nih.govresearchgate.net Replacing a standard morpholine with bridged morpholine structures in pyrazolopyrimidine inhibitors has resulted in compounds with subnanomolar mTOR inhibitory concentrations (IC₅₀) and selectivity of up to 26,000-fold versus PI3Kα. nih.govresearchgate.net This remarkable selectivity is attributed to a single amino acid difference between the kinases; a deeper pocket in mTOR can accommodate the bulkier bridged morpholines, which would cause a steric clash in PI3K. researchgate.net Derivatives of 4-(1,3-Thiazol-2-yl)morpholine have also been identified as potent and selective PI3K inhibitors. nih.gov
Beyond the PI3K family, morpholine-containing structures have been developed to target other kinases. For instance, morpholin-3-one-fused quinazoline (B50416) derivatives have shown inhibitory effects against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ekb.eg
The oxazole (B20620) moiety, often in conjunction with other functional groups, is found in inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators. researchgate.netnih.gov Oxazole-bridged combretastatin (B1194345) A-4 analogues carrying a hydroxamic acid group—a known zinc-binding group for the HDAC active site—have been synthesized as potent HDAC inhibitors. mdpi.com Related heterocyclic structures, such as difluoromethyl-1,3,4-oxadiazoles, have been shown to be exceptionally potent and selective inhibitors of HDAC6. nih.gov
Table 1: Kinase Inhibition by Morpholine- and Oxazole-Containing Scaffolds This table is for illustrative purposes. Data is compiled from multiple sources and compound series.
| Compound Class/Scaffold | Target Kinase(s) | Key Findings | Citations |
|---|---|---|---|
| Pyrazolopyrimidines | mTOR, PI3Kα | Bridged morpholines enhance mTOR selectivity up to 26,000-fold. | nih.gov, researchgate.net |
| Morpholino-triazines (e.g., PKI-587) | PI3K/mTOR (dual) | Morpholine binds to the hinge region; potent dual inhibition. | nih.gov |
| ZSTK474 | PI3K isoforms | Morpholine oxygen is critical for potent nanomolar inhibition. | nih.gov, nih.gov |
| Oxazole-bridged Combretastatin A-4 | HDAC | Potent HDAC inhibition, particularly with longer linkers to hydroxamic acid. | mdpi.com |
| Morpholin-3-one-fused Quinazolines | EGFR | Inhibitory effects against EGFR tyrosine kinase. | ekb.eg |
No significant research was identified directly linking the "Morpholine, 3-(4-oxazolyl)-" scaffold to the inhibition of Topoisomerase II within the scope of the provided sources.
Derivatives containing morpholine and/or oxazole rings have been extensively explored as inhibitors of enzymes implicated in neurological disorders and inflammation.
Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO): These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov Several studies have focused on creating dual-acting inhibitors. Morpholine-based chalcones have emerged as potent inhibitors of both MAO-B and AChE. nih.govnih.gov For example, the compound designated MO1 was found to be a highly potent and selective reversible inhibitor of MAO-B (IC₅₀ = 0.030 µM), while compound MO5 acted as a dual inhibitor, showing reversible competitive inhibition of AChE (IC₅₀ = 6.1 µM). nih.govnih.gov The FDA-approved drug Moclobemide, an antidepressant, contains a morpholine ring and functions as a reversible inhibitor of MAO-A. nih.gov
Other scaffolds incorporating these rings have also been developed. Novel quinoline (B57606) derivatives with a morpholine group, as well as thiazole-chromene hybrids containing morpholine, have been identified as potential AChE inhibitors. tandfonline.commdpi.com Similarly, oxazole benzylamines and 1,3,4-oxadiazole (B1194373) derivatives have been investigated for cholinesterase inhibition. nih.govacs.org
Table 2: Inhibition of AChE and MAO by Morpholine-Containing Chalcones
| Compound ID | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Citations |
|---|---|---|---|---|
| MO1 | MAO-B | 0.030 | Reversible, Mixed-type | nih.gov, nih.gov |
| MO7 | MAO-A | 7.1 | - | nih.gov, nih.gov |
| MO5 | AChE | 6.1 | Reversible, Competitive | nih.gov, nih.gov |
| MO9 | AChE | 12.01 | Reversible, Noncompetitive | nih.gov, nih.gov |
Cyclooxygenase (COX): COX enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Scaffolds containing morpholine or oxazole-related heterocycles have been developed as selective COX inhibitors. Diaryl heterocycles featuring a 2-oxo-3H-1,3-oxazole ring have been reported as potent COX-2 inhibitors. nih.gov Similarly, isoxazole (B147169), a structural isomer of oxazole, forms the core of the selective COX-2 inhibitor Parecoxib. nih.gov On the other hand, some thiadiazole-based scaffolds have been found to be selective inhibitors of the COX-1 isoform. nih.gov Additionally, pyrimidine (B1678525) derivatives incorporating a benzo[d]oxazole moiety have demonstrated COX-2 inhibitory activity. mdpi.com
There was no specific information found regarding the inhibition of Thymidylate Synthase or Thymidine Phosphorylase by compounds containing the "Morpholine, 3-(4-oxazolyl)-" scaffold in the provided search results.
Receptor Modulation and Specific Binding Interactions
The structural features of the morpholine-oxazole framework also lend themselves to the design of ligands for various cell surface and nuclear receptors.
Tachykinins are neuropeptides that act via G protein-coupled receptors (GPCRs) known as NK1, NK2, and NK3, which are involved in pain, inflammation, and nausea. nih.govgoogle.comnih.gov Novel morpholine analogues have been synthesized that act as antagonists for all three tachykinin receptor subtypes. nih.gov Research has shown that the absolute configuration and stereochemistry of these morpholine-containing compounds are critical for achieving high-affinity binding to these receptors. nih.gov
Adenosine (B11128) receptors are GPCRs that modulate a wide range of physiological processes. mdpi.comnih.gov The morpholine moiety has been incorporated into potent and selective antagonists for these receptors. Specifically, 2-aryl-adenine derivatives featuring a morpholine group at the C-6 position of the purine (B94841) ring have been developed as high-affinity antagonists for the A₁ and A₃ adenosine receptor subtypes. mdpi.com In one study, compound 3x was identified as a potent A₁ antagonist with a pKᵢ value of 8.23. mdpi.com
Conversely, structure-activity relationship studies on other scaffolds show that the inclusion of a morpholine ring is not always beneficial. In the development of 2-aminoquinazoline (B112073) derivatives as A₂A receptor antagonists, replacing a piperidine (B6355638) ring with a morpholine resulted in a significant decrease in binding affinity, demonstrating the nuanced role of this heterocycle in receptor engagement. semanticscholar.orgnih.gov
PPARs are nuclear receptors that play a central role in metabolism and are key drug targets for metabolic diseases. nih.govnih.gov The oxazole ring is a recognized component in compounds designed as PPAR ligands. nih.gov While specific dual-acting ligands are still under investigation, the potential for oxazole-containing structures to serve as PPARγ modulators has been noted in the literature and in patents for potential therapeutic agents. nih.govgoogle.com
Allosteric Modulation and Protein-Ligand Interaction Dynamics
No information is available regarding the allosteric modulation or protein-ligand interaction dynamics of "Morpholine, 3-(4-oxazolyl)-".
Intermolecular Forces Governing Binding Affinity
There is no data on the hydrogen bonding interactions of "Morpholine, 3-(4-oxazolyl)-".
There is no data on the hydrophobic interactions of "Morpholine, 3-(4-oxazolyl)-".
There is no data on the aromatic interactions of "Morpholine, 3-(4-oxazolyl)-".
Compound Names Mentioned
Pre Clinical Biological Evaluation of Morpholine, 3 4 Oxazolyl and Analogues Excluding Clinical Human Trials
In Vitro Assessment of Cellular Activities
In vitro studies are crucial for the initial screening and characterization of new chemical entities. For "Morpholine, 3-(4-oxazolyl)-" and related compounds, these assessments have provided valuable insights into their interactions at a cellular level.
Cell Growth Inhibition and Antiproliferative Activity against Cancer Cell Lines
Derivatives of morpholine (B109124) and oxazole (B20620) have demonstrated significant potential in curbing the growth of various cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives were synthesized and evaluated for their cytotoxic effects against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.orgnih.gov Two compounds in this series, AK-3 and AK-10, were particularly effective. AK-3 showed IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Similarly, AK-10 displayed IC50 values of 8.55 ± 0.67 μM against A549, 3.15 ± 0.23 μM against MCF-7, and 3.36 ± 0.29 μM against SHSY-5Y cells. nih.gov Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce apoptosis. rsc.orgnih.gov
Furthermore, other studies have highlighted the antiproliferative activities of related heterocyclic compounds. For example, novel isoxazolidine (B1194047) derivatives were assessed for their anticancer activity against MCF-7, A-549, and SKOV3 (ovarian carcinoma) cell lines. researchgate.net Quinoxaline derivatives bearing an oxirane ring have also shown antiproliferative properties against neuroblastoma cell lines SK-N-SH and IMR-32. nih.gov Additionally, certain quinoline (B57606) and oxadiazole derivatives have been tested for their ability to inhibit the growth of HeLa (cervical cancer) and MDA-MB-435 (melanoma) cell lines. researchgate.net
Table 1: Antiproliferative Activity of Morpholine Analogues Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| AK-3 | A549 | 10.38 ± 0.27 |
| MCF-7 | 6.44 ± 0.29 | |
| SHSY-5Y | 9.54 ± 0.15 | |
| AK-10 | A549 | 8.55 ± 0.67 |
| MCF-7 | 3.15 ± 0.23 | |
| SHSY-5Y | 3.36 ± 0.29 |
Data sourced from nih.gov
Immunomodulatory Effects (e.g., Immunosuppressive, Immunostimulatory Properties)
Certain analogues of "Morpholine, 3-(4-oxazolyl)-" have been investigated for their ability to modulate the immune system. A notable example is the discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide as a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a critical enzyme in the de novo synthesis of purine (B94841) nucleotides, making it a key target for immunosuppressive drugs. This compound demonstrated excellent in vivo activity by inhibiting antibody production in mice. nih.gov
In a different context, morpholino analogues of fluoxetine (B1211875) have been synthesized and tested for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.gov One such analogue, a 2-trifluoromethyl derivative, showed significant inhibitory activity with an IC50 value of 8.6 μM and was found to suppress the expression of inducible nitric oxide synthase (iNOS). nih.gov This suggests a potential anti-inflammatory role for these compounds.
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal Activity)
The morpholine and oxazole moieties are present in various compounds with demonstrated antimicrobial properties. Morpholine-based surfactants have shown antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net Sila-analogues of known morpholine antifungals like fenpropimorph (B1672530) and amorolfine (B1665469) have exhibited potent antifungal activity against several human fungal pathogens, including Candida species and Aspergillus niger. nih.gov These compounds act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a crucial component of the fungal cell membrane. nih.gov
Derivatives of 1,3,4-oxadiazole (B1194373), a related five-membered heterocycle, have also shown broad-spectrum antimicrobial activity. nih.govnih.govresearchgate.net Some of these compounds, which also contain a morpholine or piperidine (B6355638) moiety, have demonstrated antibacterial effects against strains like C. tetani, B. subtilis, S. typhi, and E. coli. nih.gov Additionally, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent antifungal activity against A. niger and C. albicans. nih.gov The synthesis of 4-(2-Aminoethyl) morpholine derivatives has also yielded compounds with good antibacterial action. chempublishers.com
Table 2: Antimicrobial Activity of Selected Morpholine and Oxazole Analogues
| Compound Type | Target Organism | Activity |
|---|---|---|
| Sila-analogue 24 (fenpropimorph analogue) | Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, Aspergillus niger | Potent antifungal |
| Morpholine-based surfactants | Candida albicans, Cryptococcus neoformans | Antifungal |
| 1,3,4-Oxadiazole derivatives with morpholine | C. tetani, B. subtilis, S. typhi, E. coli | Antibacterial |
| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | Antifungal |
Data sourced from researchgate.netnih.govnih.gov
Antiviral Properties and Mechanisms
The investigation of "Morpholine, 3-(4-oxazolyl)-" and its analogues for antiviral activity is an emerging area of research. While direct studies on this specific compound are limited, research into related heterocyclic structures provides some insights. For instance, a study on 3-(β-D-ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide, a compound with a similar oxadiazole core, did not show significant activity against herpes simplex virus type-I (HSV-I) or Semliki Forest virus (SFV). nih.gov
However, other related heterocyclic systems have shown more promise. A series of 1,2,3-triazolyl nucleoside analogues were evaluated for their antiviral activity against influenza virus A/PR/8/34/(H1N1) and coxsackievirus B3. nih.gov The most promising compounds were found to potentially act by influencing the function of the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRP). nih.gov This highlights the potential for nucleoside analogues incorporating heterocyclic moieties to serve as antiviral agents.
In Vivo Efficacy Studies in Non-Human Models
In vivo studies in animal models are a critical step in the pre-clinical evaluation of a potential drug, providing information on its efficacy and behavior in a living system.
Application in Relevant Animal Disease Models (e.g., Xenograft Models for Tumor Growth)
Preclinical animal models are indispensable for evaluating the efficacy of new anticancer agents. nih.gov These models, which include traditional ectopic xenografts, orthotopic xenografts, and genetically engineered models, help to mimic human cancers and predict their response to novel therapeutics. nih.govnih.gov
In the context of compounds related to "Morpholine, 3-(4-oxazolyl)-", an analogue, N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide, demonstrated significant in vivo activity in an adjuvant-induced arthritis model in rats, showcasing its potential as an anti-inflammatory agent. nih.gov While specific in vivo data for "Morpholine, 3-(4-oxazolyl)-" in xenograft models for tumor growth is not extensively available in the provided search results, the promising in vitro antiproliferative activity of its analogues suggests that such studies would be a logical next step in their development as potential anticancer drugs.
Assessment of Biological Pathway Modulation and Cellular Responses
The primary biological pathway identified as being modulated by morpholine-oxazole analogues is the de novo synthesis of purine nucleotides through the inhibition of inosine monophosphate dehydrogenase (IMPDH). nih.gov IMPDH is a crucial enzyme responsible for the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a rate-limiting step in the biosynthesis of guanine (B1146940) nucleotides.
In pre-clinical studies, novel 2-aminooxazoles containing a morpholine moiety were synthesized and evaluated for their ability to inhibit IMPDH catalytic activity. nih.gov Several analogues demonstrated potent inhibition of this enzyme at low nanomolar concentrations. nih.gov This inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which can, in turn, affect various cellular processes that are highly dependent on these nucleotides, such as DNA and RNA synthesis.
The cellular responses to treatment with these morpholine-oxazole analogues were assessed in various models. One of the key findings was the inhibition of antibody production in mice, a process reliant on the proliferation of lymphocytes which require a robust supply of purine nucleotides. nih.gov Furthermore, these compounds were evaluated in an adjuvant-induced arthritis model in rats, where they demonstrated significant activity. nih.gov This suggests that the modulation of the purine synthesis pathway by these compounds can elicit a potent immunosuppressive and anti-inflammatory response.
The following table summarizes the biological pathway modulation and cellular responses observed for a key morpholine-oxazole analogue.
| Compound Analogue | Target Pathway | Cellular Response | Model System |
| N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide | Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition | Inhibition of antibody production | Mice |
| N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide | Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition | Amelioration of adjuvant-induced arthritis | Rats |
Mechanistic Elucidation in Complex Biological Systems
The mechanism of action for morpholine-containing compounds has been explored in various contexts, often pointing towards the inhibition of key enzymes in metabolic and signaling pathways. For instance, the morpholine class of antifungals is known to target two distinct enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target mechanism leads to the depletion of ergosterol, a vital component of the fungal cell membrane.
In the context of cancer biology, morpholine derivatives have been investigated as inhibitors of the PI3K/MAPK signaling pathways, which are frequently dysregulated in human cancers and play a critical role in cell growth and survival. nih.gov Molecular docking studies of some morpholine-containing inhibitors have revealed specific interactions, such as the morpholine oxygen forming a key hydrogen bond with the hinge region of the kinase domain. nih.gov
For the specific morpholine-oxazole analogues targeting IMPDH, the mechanistic elucidation points to their function as potent enzyme inhibitors. nih.gov The structure-activity relationship (SAR) studies conducted during their development indicated that the presence of the morpholine and oxazole moieties, along with other substituents, was crucial for their high-affinity binding to the IMPDH active site. nih.gov
While the precise interactions of "Morpholine, 3-(4-oxazolyl)-" itself have not been detailed, the available data on its analogues suggest a mechanism centered on the disruption of essential enzymatic processes, leading to downstream effects on cellular functions like proliferation and immune responses.
The following table outlines the elucidated mechanisms for representative morpholine-containing compounds in complex biological systems.
| Compound Class/Analogue | Biological System | Elucidated Mechanism of Action |
| Morpholine antifungals | Fungi | Inhibition of sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase in the ergosterol biosynthesis pathway. nih.gov |
| PI3K inhibitors with morpholine moiety | Cancer cell lines | Inhibition of the PI3K signaling pathway, with the morpholine oxygen participating in hydrogen bonding with the kinase hinge region. nih.gov |
| N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide | Mammalian (mice, rats) | Potent inhibition of inosine monophosphate dehydrogenase (IMPDH), disrupting the de novo synthesis of purine nucleotides. nih.gov |
Computational and Theoretical Investigations of Morpholine, 3 4 Oxazolyl
Quantum Chemical Studies
Quantum chemical studies are fundamental to elucidating the electronic properties and reactivity of Morpholine (B109124), 3-(4-oxazolyl)-. These ab initio methods provide a detailed picture of the molecule's behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.commaterialssquare.com It is a workhorse of computational chemistry for obtaining information about ground-state energy, optimized molecular geometry, and other electronic properties. materialssquare.com For morpholine derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine optimized molecular structures, vibrational frequencies, and thermodynamic properties. nih.gov These calculations can also be used to analyze the total valence charge density, which helps in understanding the nature of chemical bonds within the molecule, such as covalent interactions. psu.edu
The electronic structure of related heterocyclic compounds has been successfully studied using DFT. For instance, in a study of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, DFT calculations with the generalized gradient approximation (GGA) were used to optimize the atomic positions and calculate the electronic band structure. psu.edu Such studies reveal the contributions of different atomic orbitals (s, p) from constituent atoms (like C, N, S, H) to the valence and conduction bands, providing a detailed understanding of the electronic makeup of the molecule. psu.edu
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orguci.edursc.org It is particularly valuable for predicting optical absorption spectra and understanding electronic transitions. uci.edursc.org The application of TD-DFT allows for the simulation of UV-vis spectra, providing insights into the electronic excitations of a molecule. nih.gov
This method extends the principles of DFT to time-dependent phenomena, such as the interaction of a molecule with electromagnetic radiation. uci.edu By calculating the transition frequencies to electronic excited states, TD-DFT can predict the absorption and emission spectra of molecules. uci.edursc.orgresearchgate.net For complex molecules, TD-DFT calculations can help interpret experimental spectra and understand how structural modifications influence optical properties. researchgate.net While powerful, the accuracy of TD-DFT can be influenced by the choice of functional, and for certain types of excitations, like long-range charge-transfer, it may have limitations. rsc.org
Frontier Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them are critical parameters that provide insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and that the molecule is more easily polarizable. ajchem-a.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. ajchem-a.com Therefore, the distribution of these orbitals across the molecule can identify the likely sites for electrophilic and nucleophilic attack. ajchem-a.com For large molecules where FMOs can be delocalized, more localized approaches may be needed to accurately predict reactivity for specific regions of the molecule. nih.gov
| Concept | Description | Application to Morpholine, 3-(4-oxazolyl)- |
|---|---|---|
| DFT | A computational method for determining the electronic structure (ground state energy, geometry) of molecules. youtube.commaterialssquare.com | Predicting the stable conformation, bond lengths, and bond angles of the molecule. |
| TD-DFT | An extension of DFT used to calculate excited-state properties and predict UV-vis spectra. rsc.orguci.edursc.org | Simulating the absorption spectrum and understanding its electronic transitions. |
| HOMO/LUMO | The highest occupied and lowest unoccupied molecular orbitals, which are key to predicting chemical reactivity. wikipedia.org | Identifying reactive sites and predicting the molecule's susceptibility to nucleophilic or electrophilic attack. |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking are computational techniques that play a crucial role in drug discovery by predicting how a small molecule (ligand), such as Morpholine, 3-(4-oxazolyl)-, might bind to a macromolecular target, typically a protein. semanticscholar.org These methods are instrumental in understanding the binding modes and affinities of potential drug candidates. semanticscholar.org
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. biorxiv.org The process involves generating various conformations of the ligand and positioning them within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. biorxiv.org For example, in studies of potential inhibitors for cyclin-dependent kinases (CDKs), docking is used to understand the binding patterns of ligands within the kinase's active site. semanticscholar.org
Successful docking studies can identify key amino acid residues that are essential for the ligand-target interaction, such as those forming hydrogen bonds or hydrophobic interactions. biorxiv.orgresearchgate.net For instance, a study on quinazolin-4(3H)-one-morpholine hybrids identified specific hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2. nih.gov These insights are invaluable for structure-based drug design, allowing for the optimization of lead compounds to enhance their potency and selectivity. researchgate.netnih.gov
| Step | Description | Relevance |
|---|---|---|
| Receptor Preparation | Obtaining the 3D structure of the target protein, often from databases like the Protein Data Bank (PDB). semanticscholar.org | Provides the structural basis for the docking simulation. |
| Ligand Preparation | Generating a 3D conformation of the small molecule. | The ligand's flexibility is often considered during docking. |
| Docking Simulation | Placing the ligand in the binding site of the receptor and sampling different orientations and conformations. | Predicts the most likely binding mode. |
| Scoring and Analysis | Evaluating the binding poses using a scoring function to estimate binding affinity. biorxiv.org | Ranks potential ligands and identifies key interactions for further optimization. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. semanticscholar.org In the context of drug discovery, MD simulations provide detailed insights into the conformational flexibility of both the ligand and its protein target, as well as the stability of the ligand-protein complex. nih.govsemanticscholar.org
MD simulations can be used to sample the vast conformational space of a molecule, which is particularly important for flexible molecules like many drug candidates. nih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe how the ligand and protein adapt to each other upon binding. nih.gov This can reveal important dynamic processes that are not captured by static docking studies, such as induced-fit effects where the protein binding site changes shape to accommodate the ligand. nih.gov
Furthermore, MD simulations are used to assess the stability of the predicted binding poses from molecular docking. nih.gov By analyzing trajectories from MD simulations, one can calculate metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the ligand-protein complex. nih.gov For example, stable hydrogen bond interactions observed throughout an MD simulation can provide strong evidence for a specific binding mode. nih.gov Enhanced sampling techniques can be employed to accelerate the exploration of conformational space and observe rare events like ligand binding and unbinding. semanticscholar.orgnih.gov
Field-Theory Approaches to Intermolecular Interactions
While specific applications of field-theory approaches to Morpholine, 3-(4-oxazolyl)- were not found in the search results, this section provides a general overview of these methods.
Field-theory approaches, such as those based on classical density functional theory or other statistical mechanical models, provide a framework for describing intermolecular interactions in a system. These methods often treat molecules or parts of molecules as continuous fields rather than discrete particles, which can be computationally efficient for large systems.
While not as commonly used as molecular docking and MD simulations for specific ligand-protein interactions, field-theory approaches are valuable for understanding the fundamental principles governing molecular recognition and for developing new scoring functions for docking and other computational methods.
Predictive Studies on Chemical Reactivity, Selectivity, and Bioavailability
Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of "Morpholine, 3-(4-oxazolyl)-" are critical determinants of its interaction with biological targets. While specific predictive data on the isolated compound is not extensively documented, its role within the structure of Retosiban has been elucidated through structural and computational studies.
Retosiban is a potent and highly selective antagonist of the human oxytocin (B344502) receptor (OTR), demonstrating over 1400-fold selectivity against the closely related vasopressin receptors (V1a, V1b, and V2). biorxiv.org The "Morpholine, 3-(4-oxazolyl)-" fragment forms a crucial amide moiety in Retosiban, which was identified as providing an optimal balance of potency and selectivity during extensive structure-activity relationship (SAR) studies. biorxiv.org
Table 1: Key Structural Components of Retosiban and their Role in Selectivity
| Structural Component | Role in Selectivity and Binding |
| 2,5-diketopiperazine core | Central scaffold |
| Indanyl group | Occupies a hydrophobic pocket |
| Butan-2-yl group | Contributes to binding affinity |
| 2'-methyl-1',3'-oxazol-4'-yl morpholine amide | Provides optimal balance of potency and selectivity |
This table is based on information from the study of Retosiban's binding mode. biorxiv.org
Bioavailability
The prediction of oral absorption and bioavailability is a significant hurdle in drug development. Computational models play a crucial role in the early stages of this assessment. The "Morpholine, 3-(4-oxazolyl)-" moiety has been identified as a key contributor to the favorable pharmacokinetic profile of Retosiban.
During the development of Retosiban, a series of 2'-substituted 7-(1',3'-oxazol-4'-yl)-(3R,6R,7R)-2,5-diketopiperazine amides were synthesized and evaluated to improve solubility and the cytochrome P450 (Cyp450) profile. The introduction of the 2'-methyl-1',3'-oxazol-4'-yl morpholine amide derivative, in particular, resulted in superior oral exposure and bioavailability in rat models. researchgate.net This highlights the critical role of the "Morpholine, 3-(4-oxazolyl)-" fragment in achieving desirable drug-like properties.
Predictive in silico models for absorption, distribution, metabolism, and excretion (ADME) are often employed to estimate a compound's bioavailability. While specific predictive data tables for "Morpholine, 3-(4-oxazolyl)-" are not publicly available, the experimental outcomes from the Retosiban studies underscore the positive contribution of this fragment to oral bioavailability.
Derivatization and Analogue Development Strategies for Morpholine, 3 4 Oxazolyl
Rational Design Principles for Novel Morpholine-Oxazole Analogues
The rational design of new drug candidates is a cornerstone of modern medicinal chemistry, moving beyond serendipitous discovery to a more knowledge-driven process. researchgate.net For the morpholine-oxazole scaffold, design principles are centered on understanding and leveraging its structural and electronic properties to achieve desired biological effects. nih.gov A key principle is the role of the morpholine (B109124) moiety as a "hinge-binder." In many kinase inhibitors, for example, the morpholine oxygen acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of a valine residue in the kinase hinge region. researchgate.netcambridgemedchemconsulting.comnih.gov This interaction anchors the inhibitor in the ATP-binding pocket. Therefore, any modification to the scaffold must preserve or favorably modulate this key interaction.
Another design principle involves modulating the physicochemical properties of the molecule. The morpholine ring is often incorporated to enhance aqueous solubility and reduce lipophilicity, which can improve a compound's pharmacokinetic profile. cambridgemedchemconsulting.comenamine.net Design strategies often focus on balancing these properties to achieve optimal absorption, distribution, metabolism, and excretion (ADME).
Synthetic Approaches for Chemically Modified Derivatives
A variety of synthetic strategies are employed to generate a diverse range of analogues from the core "Morpholine, 3-(4-oxazolyl)-" scaffold. These approaches allow for systematic exploration of the chemical space around the core structure to identify derivatives with improved properties.
Systematic exploration of substitution patterns on both the morpholine and oxazole (B20620) rings is a fundamental strategy to establish a comprehensive structure-activity relationship (SAR). nih.gove3s-conferences.orgresearchgate.net This involves the synthesis of analogues with substituents at various positions to probe their effect on biological activity.
For the morpholine ring, substitutions on the nitrogen atom or on the carbon atoms can significantly impact a compound's properties. For instance, in the development of tyrosinase inhibitors, various aryl aldehydes were reacted to form derivatives with substitutions on the oxazolone (B7731731) ring, which is structurally related to the oxazole core. nih.govresearchgate.net In other studies, the introduction of alkyl or bridged substituents on the morpholine ring has been shown to influence potency and selectivity by altering the ring's conformation and interaction with the target protein. e3s-conferences.org
The oxazole ring offers multiple sites for substitution (positions 2 and 5 are most common). A variety of synthetic methods, such as the van Leusen oxazole synthesis, allow for the introduction of diverse aryl and alkyl groups at these positions. organic-chemistry.orgnih.gov For example, a study on oxadiazole-based antibacterials, which are close isosteres of oxazoles, demonstrated that hydrophobic and halogen substituents on the terminal aromatic ring were well-tolerated and often retained or improved activity. mdpi.com
Table 1: Examples of Substitution Pattern Variations and Their Reported Effects
| Parent Scaffold | Position of Substitution | Substituent | Reported Effect/Observation |
| Morpholino-triazine (PI3K Inhibitor) | Morpholine Ring | 3,5-ethylene bridge | Increased potency and selectivity for mTOR. e3s-conferences.org |
| 4-Morpholino-thiopyranopyrimidine | Pyrimidine (B1678525) Ring | Hydrazine (B178648) group | Introduction of the hydrazine group was beneficial for cytotoxic activity. mdpi.com |
| Morpholine-Oxazolone | Oxazolone Ring | Various aryl groups | All synthesized compounds showed strong inhibitory effects against mushroom tyrosinase. nih.govresearchgate.net |
| Oxadiazole-based scaffold | Terminal Phenyl Ring | Halogens (F, Cl, Br, I) | Generally well-tolerated, retaining antibacterial activity. mdpi.com |
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy to enhance potency, improve pharmacokinetics, or secure novel intellectual property. nih.govtcichemicals.comscispace.com This approach has been applied to both the morpholine and oxazole rings of the core scaffold.
Morpholine Ring Replacements: The morpholine ring is often metabolically labile. enamine.net Therefore, replacing it with more stable isosteres can be advantageous. Common bioisosteres for morpholine include:
Thiomorpholine: Replacing the morpholine oxygen with sulfur.
Piperazine (B1678402) and Piperidine (B6355638): While altering the hydrogen bonding capacity, these can offer different substitution vectors and basicity. cambridgemedchemconsulting.com
Spirocyclic systems: Small, constrained rings like 2-oxa-6-azaspiro[3.3]heptane can act as morpholine isosteres, potentially improving properties by increasing the fraction of sp³-hybridized carbons (Fsp³), which can lead to better solubility and metabolic stability. cambridgemedchemconsulting.comtcichemicals.com
Cyclopropyl Pyran (CPP): In N-aryl morpholine systems, a CPP group has been shown to be a viable, non-nitrogen containing isostere that can maintain the crucial co-planar conformation needed for hinge-binding in kinases like mTOR and PI3K. cambridgemedchemconsulting.comdrughunter.com
Oxazole Ring Replacements: The oxazole ring can be replaced by other five-membered heterocycles to modulate electronic properties and hydrogen bonding potential. nih.gov Common isosteres include:
Thiazole (B1198619): The replacement of the oxazole oxygen with sulfur can alter bond angles and electronic distribution, potentially leading to different interactions with the target. researchgate.net Thiazole-based morpholine derivatives have been explored as carbonic anhydrase-II inhibitors.
1,3,4-Oxadiazole (B1194373) and 1,2,4-Oxadiazole (B8745197): These isomers are frequently used as bioisosteres for ester and amide groups and for other heterocycles. researchgate.netscispace.comnih.gov Swapping an oxazole for an oxadiazole isomer can lead to significant changes in polarity, metabolic stability, and target affinity. rsc.org For instance, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and reduce metabolic degradation. rsc.org
Triazole: The 1,2,3-triazole ring is another common bioisostere for five-membered heterocycles. mdpi.com
Table 2: Selected Bioisosteric Replacements for the Morpholine-Oxazole Scaffold
| Original Ring | Bioisosteric Replacement | Rationale/Potential Advantage |
| Morpholine | Thiomorpholine | Modulate electronics and lipophilicity. |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Improve metabolic stability, increase Fsp³. cambridgemedchemconsulting.comtcichemicals.com |
| Morpholine | Cyclopropyl Pyran (CPP) | Maintain co-planar conformation, non-basic isostere. cambridgemedchemconsulting.comdrughunter.com |
| Oxazole | Thiazole | Alter electronic properties and hydrogen bonding capacity. researchgate.net |
| Oxazole | 1,3,4-Oxadiazole | Increase polarity, potentially improve metabolic stability. rsc.org |
| Oxazole | 1,2,3-Triazole | Stable, modulate solubility, act as an amide bioisostere. mdpi.com |
Hybridization involves covalently linking two or more pharmacophores to create a single molecule with the potential for dual or synergistic activity. nih.gov This strategy has been applied to the morpholine-oxazole scaffold to develop bifunctional agents. For example, researchers have designed dual PI3K/MEK inhibitors by tethering a MEK-targeting inhibitor to the core of a morpholine-based PI3K inhibitor. nih.gov This approach aims to overcome compensatory signaling between pathways that often leads to drug resistance in cancer therapy. nih.gov
Another hybridization strategy involves linking the morpholine-oxazole core to other heterocyclic systems known for their biological activity. A study described the synthesis of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that also incorporated a pyrazoline scaffold, aiming to combine the pharmacophoric features of both motifs to create potent PI3Kα kinase inhibitors. mdpi.com Similarly, morpholine has been hybridized with chalcones via a 1,2,3-triazole linker to develop novel antibacterial agents.
Structure-Based Drug Design Approaches for Optimization
Structure-based drug design (SBDD) uses high-resolution 3D structural information of the biological target, typically obtained from X-ray crystallography, to guide the design of more potent and selective inhibitors. nih.govnih.gov This approach is particularly powerful for optimizing leads like those based on the "Morpholine, 3-(4-oxazolyl)-" scaffold.
When a co-crystal structure of a ligand bound to its target protein is available, it provides a detailed map of the binding interactions. nih.govnih.gov For kinase inhibitors, the crystal structure reveals precisely how the morpholine oxygen interacts with the hinge region and how other parts of the molecule occupy the binding pocket. researchgate.netnih.gov This information allows medicinal chemists to design new analogues with modifications that are predicted to form additional favorable interactions or to displace unfavorable water molecules, thereby improving binding affinity. nih.gov
For example, in the development of PI3K/mTOR inhibitors with a morpholino-triazine scaffold, docking studies based on the PI3Kγ crystal structure were used to understand the binding modes. nih.gov These studies confirmed that the morpholine moiety forms a key hydrogen bond with a valine residue in the hinge region. nih.gov The models also suggested that adding hydrogen bond donors to the morpholine could enable further interactions and allow the compound to penetrate deeper into the binding pocket, potentially increasing potency and selectivity. nih.gov Molecular docking and dynamics simulations are also used to predict the binding poses of newly designed analogues before their synthesis, helping to prioritize the most promising candidates. nih.gov
Future Research Directions and Translational Perspectives for Morpholine, 3 4 Oxazolyl
Continued Elucidation of Undiscovered Molecular Mechanisms of Action
The morpholine (B109124) moiety is a versatile structural feature in many drugs with diverse mechanisms of action. nih.gov Future research on "Morpholine, 3-(4-oxazolyl)-" would logically begin with broad screening to identify its biological activities. Given that morpholine-containing compounds have shown efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, initial studies would likely explore these areas. nih.gov
Once a primary activity is identified, elucidating the specific molecular mechanism will be crucial. For instance, if the compound shows anticancer potential, studies would focus on its interaction with key cancer-related proteins like kinases, a common target for morpholine derivatives. nih.gov Techniques such as differential gene expression analysis, proteomics, and phosphoproteomics could reveal the cellular pathways modulated by "Morpholine, 3-(4-oxazolyl)-".
Furthermore, investigating its potential as an antibiotic adjuvant is a promising avenue. Some morpholine-containing compounds, such as 5-arylideneimidazolones, have been shown to enhance the activity of existing antibiotics against multidrug-resistant bacteria by potentially inhibiting efflux pumps. mdpi.com Research could explore if "Morpholine, 3-(4-oxazolyl)-" acts similarly to overcome antimicrobial resistance.
Exploration of Novel Therapeutic Targets and Biological Pathways
The exploration of novel therapeutic targets for "Morpholine, 3-(4-oxazolyl)-" would be guided by initial screening results and computational predictions. The structural combination of a morpholine and an oxazole (B20620) ring creates a unique chemical scaffold that could interact with novel biological targets. researchgate.net
Structure-guided drug design could lead to the identification of potent and selective inhibitors for various therapeutic targets. For example, derivatives of imidazopyridazine containing a phenylpyrrolidine moiety have been identified as pan-TRK inhibitors for cancer therapy. researchgate.net Similarly, quinazolin-4(3H)-one-morpholine hybrids have been investigated as anti-lung-cancer agents targeting receptors like EGFR and VEGFR-2. nih.gov
Future studies could involve screening "Morpholine, 3-(4-oxazolyl)-" against a panel of receptors, enzymes, and ion channels to identify unexpected activities. High-throughput screening combined with cheminformatics could accelerate the discovery of novel targets and pathways.
Development of Advanced Analytical and Detection Methods for Research Applications
The development of robust analytical methods is essential for both preclinical and clinical research. For morpholine and its derivatives, various analytical techniques have been established. These include gas chromatography (GC) with detectors like flame ionization detectors (FID) or mass spectrometry (MS), and high-performance liquid chromatography (HPLC) with UV or refractive index detectors. researchgate.net
For "Morpholine, 3-(4-oxazolyl)-", specific methods would need to be developed and validated. This would involve:
Method Development: Establishing optimal conditions for separation and detection using techniques like GC-MS or LC-MS/MS.
Sample Preparation: Creating efficient extraction protocols from various biological matrices (e.g., plasma, tissue) to ensure accurate quantification. For instance, a method for collecting morpholine from workplace air involves using tubes with phosphoric acid-coated XAD-7, followed by extraction and analysis by GC-FID. osha.gov
Quantification: Developing sensitive assays to measure the concentration of the compound and its potential metabolites.
These analytical methods would be critical for pharmacokinetic studies, metabolism research, and ensuring quality control during synthesis.
Table 1: Analytical Methods for Morpholine and its Derivatives researchgate.netosha.gov
| Analytical Technique | Detector | Application |
| Gas Chromatography (GC) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Quantification in various samples, including air. |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV), Refractive Index (RI) | Estimation in different matrices, often requires derivatization. |
| Ion/Cation Exchange Chromatography | - | Quantification, but can be limited by the presence of electrolytes. |
| Capillary Isotachophoresis | - | Analytical estimation. |
Integration of Multiscale Computational and Experimental Approaches for Rational Design and Optimization
A synergistic approach combining computational modeling and experimental validation will be key to the rational design and optimization of "Morpholine, 3-(4-oxazolyl)-" derivatives. mdpi.com This iterative cycle allows for the efficient exploration of chemical space and the prediction of compound properties before synthesis.
Computational work could include:
Molecular Docking: To predict the binding affinity and mode of interaction of "Morpholine, 3-(4-oxazolyl)-" and its analogs with potential biological targets. nih.gov
Molecular Dynamics (MD) Simulations: To assess the stability of ligand-protein complexes and understand the dynamic nature of their interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate chemical structure with biological activity, guiding the design of more potent compounds.
Experimental validation would then be used to confirm the computational predictions. For example, novel EGFR inhibitors have been designed and synthesized based on computational modeling, with their anticancer activity subsequently confirmed through in vitro assays. rsc.org This integrated approach has been successfully used to optimize properties like enzyme activity and stability. mdpi.com The correlation of experimental and computational studies allows for a more detailed understanding of the system, as demonstrated in the study of drug-clay interactions for improved solubility. mdpi.com
By leveraging these advanced computational and experimental techniques, researchers can accelerate the development of "Morpholine, 3-(4-oxazolyl)-" based therapeutic agents with improved efficacy and desirable pharmaceutical properties.
Q & A
Q. What are the key structural features and characterization techniques for 3-(4-oxazolyl)morpholine derivatives?
The morpholine core (C₄H₉NO) is a six-membered heterocycle containing one oxygen and one nitrogen atom. Substituents like the oxazolyl group at position 3 introduce electronic and steric variations critical for biological activity. Characterization involves:
- Spectral analysis : IR for functional groups (C=N at ~1510 cm⁻¹, C-O at ~1180 cm⁻¹), ¹H/¹³C NMR for proton/carbon environments (e.g., morpholine protons at δ 3.1–3.8 ppm), and mass spectrometry for molecular ion verification .
- Crystallography : X-ray diffraction to confirm stereochemistry and hydrogen-bonding patterns .
Q. What synthetic routes are commonly employed for introducing oxazolyl substituents to the morpholine ring?
- Nucleophilic substitution : Reacting morpholine derivatives with oxazole-containing alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclocondensation : Using α-haloketones with thioureas or urea derivatives to form oxazole rings directly on morpholine .
- Cross-coupling : Suzuki-Miyaura reactions to attach pre-synthesized oxazolyl boronic acids to halogenated morpholine intermediates .
Q. How can in vitro antioxidant activity of 3-(4-oxazolyl)morpholine derivatives be evaluated?
- DPPH assay : Measure reduction of DPPH radicals at 517 nm; optical density (AOA) values >2.0 indicate strong activity .
- FRAP assay : Quantify Fe³⁺ to Fe²⁺ reduction; activity correlates with absorbance at 593 nm .
- Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., RAW 264.7 macrophages) under oxidative stress .
Advanced Research Questions
Q. How do 3D-QSAR studies inform the design of 3-(4-oxazolyl)morpholine derivatives with enhanced pharmacological activity?
- CoMFA/CoMSIA : Correlate steric, electrostatic, and hydrophobic fields with activity data. For example, bulky substituents at the oxazolyl 4-position enhance receptor binding .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors on oxazole) using software like Schrödinger’s Phase .
- Contour maps : Highlight regions where substituents improve activity (e.g., electron-withdrawing groups on morpholine increase anti-inflammatory potency) .
Q. What analytical validation strategies ensure accurate quantification of 3-(4-oxazolyl)morpholine in complex matrices?
- HPLC-UV/DAD : Validate linearity (R² >0.99), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (>95%) using spiked plasma samples .
- LC-MS/MS : Employ isotopic labeling (e.g., ¹³C-morpholine) for precision (<5% RSD) in pharmacokinetic studies .
- Forced degradation studies : Assess stability under heat, light, and pH extremes per ICH guidelines .
Q. What computational approaches reconcile contradictory activity data among structurally similar 3-(4-oxazolyl)morpholine analogs?
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., COX-2 binding) to identify conformational flexibility issues .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites; e.g., oxazole C5 may drive unexpected side reactions .
- Bayesian models : Prioritize analogs with balanced logP (2–3) and topological polar surface area (60–80 Ų) for blood-brain barrier penetration .
Q. How does the electronic configuration of oxazolyl substituents influence reaction pathways in morpholine ring modifications?
- Hammett plots : Linear free-energy relationships show electron-withdrawing groups (e.g., -NO₂) accelerate nucleophilic substitution at morpholine’s nitrogen .
- DFT calculations : Oxazole’s π-deficient nature directs electrophilic attacks to morpholine’s oxygen, favoring N-oxide formation under H₂O₂ .
- Kinetic isotope effects : Deuterium labeling reveals rate-determining steps in ring-opening reactions .
Q. What toxicological assessment frameworks are appropriate for 3-(4-oxazolyl)morpholine derivatives in preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
